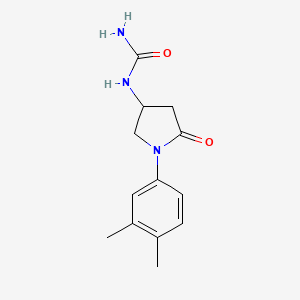![molecular formula C11H12O3 B2476230 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid CAS No. 111009-36-0](/img/structure/B2476230.png)
2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves alkylation or amidation with propargyl bromide or propargylamine . In the O-alkylation of compounds containing an active hydroxy group, a weak base (potassium carbonate) in DMF is used to produce the corresponding O .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C11H12O3 . The compound consists of a phenylpropene group attached to an acetic acid group via an oxygen atom .Scientific Research Applications
Insect Attraction and Pest Management
The compound has been investigated for its potential in pest management. Studies found that acetic acid and phenylacetaldehyde, when presented together, created a stronger lure than either chemical alone for certain moth species, such as the alfalfa looper and the armyworm. This suggests potential applications in developing more effective traps or lures for pest control in agricultural settings (Landolt et al., 2013).
Pharmaceutical Research
The compound's structure is closely related to various pharmaceutical compounds, which have been studied for their pharmacological properties:
Mucomembranous Protection
Novel derivatives, synthesized by a reaction involving a similar structure, showed significant mucomembranous protective effects, indicating potential applications in protecting stomach mucosa and treating ulcers (Mathew, Suresh, & Anbazhagan, 2013).
Antinociceptive Activity
Another related compound demonstrated promising antinociceptive activity in various pain models, suggesting potential for development into new analgesics (dos Santos et al., 2008).
Ulcerative Colitis Treatment
Related compounds showed effectiveness in treating ulcerative colitis in animal models, indicating potential as a new treatment option (Jilani, Shomaf, & Alzoubi, 2013).
Anticonvulsant and Antinociceptive Activity
Similar compounds derived from the structure showed significant anticonvulsant and antinociceptive activities in animal models, suggesting potential applications in treating seizures and pain (Rapacz et al., 2016).
Analgesic and Antiplatelet Activity
Related structures demonstrated better analgesic and antiplatelet activity compared to acetylsalicylic acid without noticeable toxicity, indicating potential for safer pain management and treatment of cardiovascular conditions (Caroline et al., 2019).
Anti-inflammatory Pain Management
Compounds structurally related to 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid, such as vanillic acid, demonstrated significant analgesic and anti-inflammatory effects in various murine inflammation models, suggesting potential for developing new anti-inflammatory drugs (Calixto-Campos et al., 2015).
Food Safety and Preservation
This compound's related compounds, like peroxy acetic acid, are extensively used as antimicrobials in food processing. Research on the efficacy of these compounds against various pathogens indicates their crucial role in maintaining food safety and extending shelf life (Vaddu et al., 2020).
Environmental and Ecological Studies
The metabolism and environmental fate of related compounds, such as 2,4-dichlorophenoxyacetic acid, were studied in aquatic species. Understanding these processes is crucial for assessing the environmental impact of these chemicals and for developing strategies to mitigate their adverse effects (Barnekow et al., 2001).
properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYUPRPMZCHSH-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2476152.png)
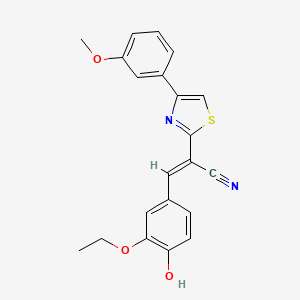
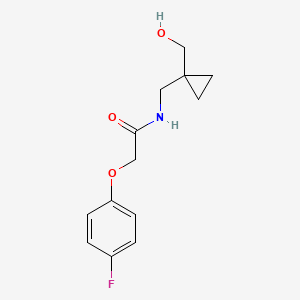
![Ethyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2476155.png)
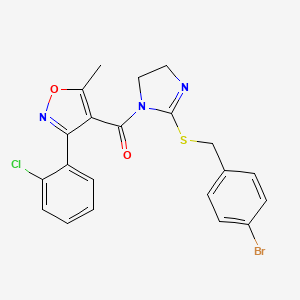
![2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2476158.png)

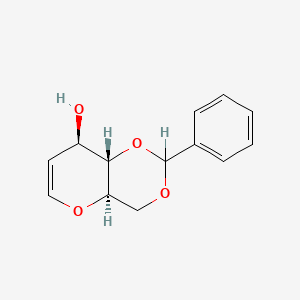
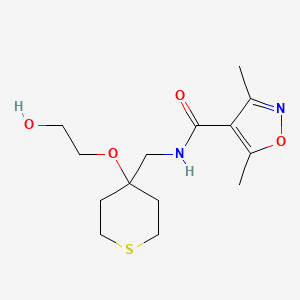
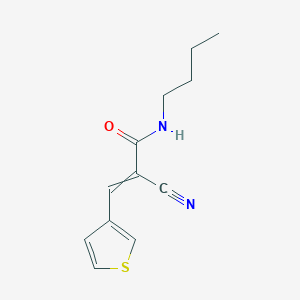
![7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2476165.png)
![Methyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2476167.png)

